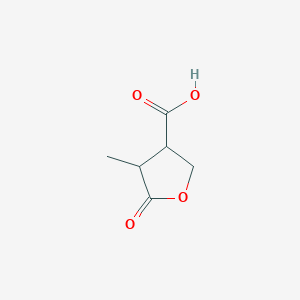

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUISPWOIMGQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(COC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396770 | |

| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89533-85-7 | |

| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic Acid: A Comprehensive Technical Guide

Foreword: Navigating the Synthesis of a Key Chiral Building Block

Welcome to an in-depth exploration of the synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. This molecule, a substituted γ-butyrolactone, represents a significant chiral building block in the development of novel therapeutics and complex organic molecules. Its stereochemistry and functional group array make it an attractive starting material for the synthesis of natural products and pharmacologically active compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing a detailed, scientifically-grounded overview of the synthetic strategies for this target molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction to this compound

This compound, with the CAS number 89533-85-7, is a derivative of γ-butyrolactone, a common motif in a vast array of natural products.[1] The presence of a carboxylic acid at the 3-position and a methyl group at the 4-position introduces two stereocenters, leading to the possibility of four stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8O4 | PubChem CID 3812488[1] |

| Molecular Weight | 144.12 g/mol | PubChem CID 3812488[1] |

| IUPAC Name | 4-methyl-5-oxooxolane-3-carboxylic acid | PubChem CID 3812488[1] |

| CAS Number | 89533-85-7 | PubChem CID 3812488[1] |

Strategic Approaches to the γ-Butyrolactone Core

The synthesis of substituted γ-butyrolactones, often referred to as paraconic acids, is a well-explored area of organic chemistry.[2][3] Key strategies often involve the cyclization of substituted succinic acid derivatives or conjugate addition reactions to α,β-unsaturated dicarboxylic acids and their derivatives.

The Chemoenzymatic Approach: A Powerful Strategy for Enantiopurity

A highly effective method for obtaining enantiomerically pure this compound and its esters involves a chemoenzymatic approach.[4][5] This strategy combines classical organic synthesis to create a racemic mixture of the target molecule or a close precursor, followed by an enzymatic resolution to separate the enantiomers.

The general workflow for this approach can be visualized as follows:

Caption: Chemoenzymatic synthesis workflow.

This method is particularly advantageous as it often provides access to both enantiomers of the target molecule with high optical purity.

Detailed Synthetic Protocols

Synthesis of Racemic Diethyl 2-methyl-3-carboxysuccinate

This protocol outlines a potential first step towards the target molecule, involving a Michael-type addition to diethyl citraconate.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl citraconate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Nucleophile Preparation: In a separate flask, prepare a solution of a suitable nucleophile, such as the enolate of diethyl malonate. This can be generated by treating diethyl malonate with a strong base like sodium hydride in anhydrous THF.

-

Conjugate Addition: Cool the solution of diethyl citraconate to 0 °C under a nitrogen atmosphere. Add the prepared nucleophile solution dropwise to the flask over a period of 30 minutes.[6][7][8][9]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, racemic diethyl 2-methyl-3-carboxysuccinate, can be purified by column chromatography on silica gel.

Lactonization to form Racemic Ethyl 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylate

The resulting substituted succinate derivative can then be cyclized to form the desired γ-butyrolactone ring.

Experimental Protocol:

-

Reduction and Cyclization: The purified diethyl 2-methyl-3-carboxysuccinate (1 equivalent) is dissolved in ethanol. Sodium borohydride (NaBH4) (2-3 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC.

-

Acidification: After the reduction is complete, the reaction is carefully acidified with dilute hydrochloric acid to facilitate the in-situ lactonization.[10]

-

Work-up and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethyl 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylate is then purified by column chromatography.

Enzymatic Resolution and Hydrolysis

The racemic ester can be resolved using a lipase-catalyzed hydrolysis.

Experimental Protocol:

-

Enzymatic Reaction: The racemic ethyl 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylate is suspended in a phosphate buffer solution (pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).

-

Monitoring: The progress of the enzymatic resolution is monitored by chiral high-performance liquid chromatography (HPLC).

-

Separation: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted enantiomer of the ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the enantiomerically pure carboxylic acid salt, is then acidified and extracted to yield one enantiomer of this compound.

-

Hydrolysis of the Remaining Ester: The recovered, unreacted ester enantiomer can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) followed by acidification to yield the other enantiomer of the target carboxylic acid.

Mechanistic Insights: The Rationale Behind the Synthetic Design

The proposed synthetic route relies on fundamental principles of organic chemistry.

Caption: Key mechanistic steps in the synthesis.

The key step, the Michael or conjugate addition, is a powerful C-C bond-forming reaction.[6][7][8][9] The electron-withdrawing nature of the two carboxyl groups in the citraconic acid derivative polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a soft nucleophile. The subsequent reduction and acid-catalyzed lactonization are standard transformations to form the γ-butyrolactone ring from a 1,4-dicarbonyl precursor.[11]

Conclusion and Future Outlook

The synthesis of this compound presents an interesting challenge in stereoselective synthesis. The chemoenzymatic approach stands out as a robust method for obtaining enantiomerically pure forms of this valuable building block. Future research in this area may focus on the development of asymmetric conjugate addition reactions to citraconic acid derivatives, which could provide a more direct and atom-economical route to the enantiopure target molecule. Further exploration of different enzyme systems for the resolution step could also lead to improved efficiency and selectivity. This guide provides a solid foundation for researchers to embark on the synthesis and application of this important chiral molecule.

References

-

Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. National Institutes of Health. [Link]

-

Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides. PubMed. [Link]

-

Enantioselective Synthesis of Paraconic Acids. Sci-Hub. [Link]

-

Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. PubMed. [Link]

-

γ-Butyrolactone (GBL)from succinic acid. ResearchGate. [Link]

-

Nucleophilic conjugate addition. Wikipedia. [Link]

-

Hydrogenation of succinic acid to γ-butyrolactone (GBL) over palladium catalyst supported on alumina xerogel: Effect of acid density of the catalyst. ResearchGate. [Link]

-

Hydrogenation of succinic acid to γ-butyrolactone (GBL) over ruthenium catalyst supported on surfactant-templated mesoporous carbon. ResearchGate. [Link]

-

19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. LibreTexts Chemistry. [Link]

-

Some members of paraconic acids. ResearchGate. [Link]

-

GBL via Succinic Acid. The Hive. [Link]

-

Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters. LookChem. [Link]

-

This compound. PubChem. [Link]

-

19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. LibreTexts Chemistry. [Link]

-

Conjugate Addition Reactions. LibreTexts Chemistry. [Link]

-

20.7 Conjugate addition. Lumen Learning. [Link]

-

Chemoenzymatic Synthesis of Optically Active 4-Methyl-tetrahydro-5-oxo-2-furancarboxylic Acids and Esters. ResearchGate. [Link]

-

mesaconic acid. Organic Syntheses. [Link]

- Process for the manufacture of 3-oxo-tetrahydrofuran.

-

Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University. [Link]

-

Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

-

Sustainable biocatalytic synthesis of substituted muconic acids. Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C6H8O4 | CID 3812488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]

- 10. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid, a heterocyclic compound with potential significance in medicinal chemistry and organic synthesis. While this molecule is structurally intriguing, it is noteworthy that detailed experimental protocols for its synthesis and specific biological applications are not extensively documented in publicly accessible literature. This guide, therefore, consolidates the available information and provides expert insights into its potential, based on the well-established chemistry of the γ-butyrolactone and carboxylic acid functional groups.

Nomenclature and Structural Elucidation

The precise identification and structural understanding of a molecule are fundamental to any scientific investigation. This section details the systematic naming and structural features of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-methyl-5-oxooxolane-3-carboxylic acid .[1] The term "oxolane" denotes the saturated five-membered ring containing an oxygen atom, also known as tetrahydrofuran.

Common synonyms for this compound include:

-

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid[1]

-

4-methyl-5-oxotetrahydro-3-furancarboxylic acid[1]

-

4-methyl-5-oxotetrahydrofuran-3-carboxylic acid[1]

Chemical Structure

The molecular structure consists of a central tetrahydrofuran ring, which is a five-membered saturated heterocycle containing one oxygen atom. Key functional groups are attached to this scaffold:

-

A methyl group at the 4th position.

-

A carbonyl group at the 5th position, forming a lactone (a cyclic ester), specifically a γ-butyrolactone.

-

A carboxylic acid group at the 3rd position.

The presence of two stereocenters at positions 3 and 4 implies the possibility of four stereoisomers.

Figure 1: 2D Chemical Structure of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the key computed properties of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | PubChem[1] |

| Molecular Weight | 144.12 g/mol | PubChem[1] |

| CAS Number | 89533-85-7 | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |

Synthesis and Characterization: A Proposed Workflow

Proposed Synthesis Protocol

A potential synthetic approach could involve a Michael addition of a methyl-containing nucleophile to a suitable precursor, followed by cyclization and hydrolysis.

Step-by-Step Methodology:

-

Starting Material Selection: A suitable starting material would be a commercially available α,β-unsaturated ester, such as diethyl maleate.

-

Michael Addition: Reaction of diethyl maleate with a methyl-containing Gilman reagent (lithium dimethylcuprate) would introduce the methyl group at the β-position.

-

Cyclization/Lactonization: Subsequent treatment with a strong acid would catalyze the cyclization of the resulting diester to form the γ-lactone ring.

-

Hydrolysis: Selective hydrolysis of the remaining ester group under basic conditions, followed by acidification, would yield the final carboxylic acid product.

Causality Behind Experimental Choices:

-

Gilman Reagents: These are chosen for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds with high efficiency and selectivity.

-

Acid-Catalyzed Cyclization: This is a standard and effective method for the formation of lactones from γ-hydroxy esters or related precursors.

-

Selective Hydrolysis: Careful control of reaction conditions (e.g., temperature, stoichiometry of the base) would be necessary to selectively hydrolyze one ester group in the presence of the lactone.

Figure 2: Proposed Synthetic Workflow for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.

Proposed Characterization Methods

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques. While specific experimental data is not available, the following table outlines the expected characterization data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the protons on the tetrahydrofuran ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactone and carboxylic acid, the carbons of the tetrahydrofuran ring, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the lactone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the alkyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (144.12 g/mol ), along with characteristic fragmentation patterns. |

| HPLC | A single major peak indicating the purity of the compound. |

Potential Applications in Drug Discovery and Development

The structural motifs present in 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid suggest several potential applications in medicinal chemistry.

As a Bioisostere for Carboxylic Acids

The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor pharmacokinetic properties. The tetrahydrofuran lactone ring in this molecule could serve as a bioisostere for a second carboxylic acid group, potentially improving membrane permeability and metabolic stability.

As a Scaffold for Novel Therapeutics

The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with diverse biological activities. This molecule could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.

Analogy to Fatty Acid Synthase (FASN) Inhibitors

A structurally related compound, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), is a known inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells.[2][3] This suggests that 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its derivatives could be investigated for similar inhibitory activity against FASN, representing a potential avenue for anticancer drug discovery.

Figure 3: Potential Applications of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid.

Conclusion and Future Directions

4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is a compound with a well-defined structure and interesting, albeit largely unexplored, potential. The presence of a γ-butyrolactone ring fused with a carboxylic acid moiety on a tetrahydrofuran scaffold makes it an attractive target for further investigation.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.

-

Performing detailed spectroscopic and analytical characterization to confirm its structure and purity.

-

Screening the compound for biological activity, particularly as an inhibitor of FASN and other relevant cancer targets.

-

Utilizing it as a building block for the synthesis of novel, more complex molecules with potential therapeutic value.

The insights provided in this guide serve as a foundation for researchers and drug development professionals to embark on the exploration of this promising, yet understudied, chemical entity.

References

-

PubChem. (n.d.). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, C., et al. (2014). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. Journal of Biological Chemistry, 289(24), 17184–17194. [Link]

-

PubMed. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C6H8O4 | CID 3812488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid, a substituted γ-butyrolactone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's characteristics. The guide details its structural features, physicochemical parameters, and reactivity profile, supported by experimental protocols and data interpretation. All information is grounded in authoritative references to ensure scientific integrity and to empower researchers in their experimental design and application of this versatile molecule.

Introduction: The Significance of Substituted γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of natural products, contributing to up to 10% of all known natural compounds.[1] These five-membered cyclic esters are not merely passive structural elements; they often impart significant biological activity, including antibacterial, antiviral, anti-inflammatory, and antitumor effects.[2] The inherent reactivity and stereochemical complexity of substituted γ-butyrolactones make them valuable chiral building blocks and pharmacophores in drug discovery. This compound, with its carboxylic acid functionality and a methyl-substituted lactone ring, presents a unique combination of features that influence its chemical behavior and potential applications. This guide aims to elucidate these properties to facilitate its use in research and development.

Molecular Structure and Identification

A thorough understanding of a molecule's properties begins with its precise chemical identity.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-methyl-5-oxooxolane-3-carboxylic acid[3]

-

Common Name: this compound[3]

-

CAS Number: 89533-85-7[3]

-

Molecular Formula: C₆H₈O₄[3]

-

Molecular Weight: 144.12 g/mol [3]

The structure consists of a five-membered tetrahydrofuran ring containing a ketone at the 5-position (a γ-lactone) and substituted with a methyl group at the 4-position and a carboxylic acid at the 3-position.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and in vivo disposition.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 144.12 g/mol | PubChem CID: 3812488[3] |

| Molecular Formula | C₆H₈O₄ | PubChem CID: 3812488[3] |

| XLogP3 | -0.1 | PubChem CID: 3812488[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 3812488[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 3812488[3] |

| Rotatable Bond Count | 1 | PubChem CID: 3812488[3] |

| Exact Mass | 144.04225873 Da | PubChem CID: 3812488[3] |

| Topological Polar Surface Area | 63.6 Ų | PubChem CID: 3812488[3] |

Experimental Protocols for Physical Property Determination

The melting point provides a quick assessment of purity.

Methodology:

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. A sharp melting range indicates high purity.

Understanding solubility is crucial for solvent selection in synthesis, purification, and formulation.

Methodology:

-

A known amount of the compound (e.g., 1 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial.

-

The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C).

-

Visual observation determines if the compound has fully dissolved.

-

This is repeated with increasing amounts of the compound to determine the approximate solubility. A range of solvents (e.g., water, ethanol, DMSO, dichloromethane) should be tested.

Diagram: Workflow for Solubility Assessment

Caption: A streamlined workflow for determining the approximate solubility of a compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its lactone and carboxylic acid functionalities.

Acidity and pKa

The carboxylic acid group is the primary acidic proton. The pKa of a carboxylic acid is a measure of its strength in solution.[4] For most simple carboxylic acids, the pKa is in the range of 4-5.[5]

Experimental Determination of pKa:

Potentiometric titration is a standard method for pKa determination.

Methodology:

-

A solution of the compound in water or a water/co-solvent mixture is prepared.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH is recorded after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa.

Alternatively, computational methods using Density Functional Theory (DFT) can provide an estimate of the pKa.[6]

Reactivity of the γ-Butyrolactone Ring

The γ-lactone ring, while generally stable, is susceptible to nucleophilic attack, leading to ring-opening.[2][7] The reactivity is influenced by the substituents on the ring.

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. The hydrolysis of γ-butyrolactone itself has been studied, and it is known to be a reversible process.[7]

Aminolysis: Reaction with amines can open the lactone ring to form γ-hydroxy amides, a common strategy in the synthesis of more complex molecules.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce both the lactone and the carboxylic acid to the corresponding diol.

Spectral Properties

Spectroscopic data is essential for structural confirmation and purity analysis. While specific spectra for this compound are not widely published, typical spectral features can be predicted.

Expected Spectral Data:

| Technique | Key Expected Features |

| ¹H NMR | - Signal for the carboxylic acid proton (broad singlet, ~10-13 ppm).- Signals for the protons on the lactone ring (complex multiplets).- Signal for the methyl group (doublet). |

| ¹³C NMR | - Signals for the carbonyl carbons of the lactone and carboxylic acid (~170-180 ppm).- Signals for the carbons of the tetrahydrofuran ring and the methyl group. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the lactone (~1770 cm⁻¹).- C=O stretch from the carboxylic acid (~1710 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight. |

Diagram: Logic for Spectroscopic Structure Elucidation

Caption: The interplay of different spectroscopic techniques for structural verification.

Synthesis and Applications

While a detailed synthetic guide is beyond the scope of this document, it is worth noting that substituted γ-butyrolactones can be synthesized through various routes, including the alkylation of enolates followed by lactonization.[8] The presence of both a lactone and a carboxylic acid makes this compound a versatile intermediate for the synthesis of more complex molecules, potentially as a precursor for novel drug candidates. The γ-butyrolactone motif is a key feature in many biologically active compounds, and the ability to functionalize the carboxylic acid group opens up possibilities for creating libraries of derivatives for screening.[1]

Conclusion

This compound is a molecule with a rich chemical character defined by its bifunctional nature. Its physical properties, particularly its polarity and hydrogen bonding capabilities, will govern its behavior in both chemical and biological systems. The reactivity of the lactone ring and the acidity of the carboxylic acid provide dual handles for synthetic modification. This guide has provided a foundational understanding of these properties, grounded in established chemical principles and experimental methodologies, to aid researchers in harnessing the potential of this valuable chemical entity.

References

- Protein reactivity of natural product-derived γ-butyrolactones. PubMed.

- This compound | C6H8O4 | CID 3812488. PubChem.

- Lactone. Grokipedia.

- Reactivity of Lactones and GHB Form

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- Acid Strength and pKa. Chemistry LibreTexts.

- Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.

- Gram‐scale reaction and synthetic elaborations of γ‐butyrolactone (3S,4S).

- Case Study: pKa's of Carboxylic Acids. Shodor.

Sources

- 1. Protein reactivity of natural product-derived γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C6H8O4 | CID 3812488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shodor.org [shodor.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic Acid (CAS 89533-85-7)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid (CAS 89533-85-7), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document synthesizes available physicochemical data and contextualizes the compound within the broader landscape of substituted furanones, offering insights into its structure, properties, and potential avenues for research and application.

Introduction and Molecular Overview

4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 89533-85-7, is a derivative of γ-butyrolactone.[1] Its structure features a five-membered tetrahydrofuran ring containing a ketone group at the 5-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 3-position. This arrangement of functional groups, including a chiral center at the 4-position, suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where stereochemistry and diverse functionalities are crucial.

The tetrahydrofuran ring is a prevalent scaffold in a wide array of natural products and biologically active compounds, known to contribute to a diverse range of biological activities.[2][3] The presence of both a carboxylic acid and a lactone in the target molecule provides multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for biological screening.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is presented in the table below. These properties are essential for predicting its behavior in various chemical and biological systems, including solubility, permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | PubChem[1] |

| Molecular Weight | 144.12 g/mol | PubChem[1] |

| IUPAC Name | 4-methyl-5-oxooxolane-3-carboxylic acid | PubChem[1] |

| CAS Number | 89533-85-7 | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Characterization

General Synthetic Strategies for Substituted Furanones

A plausible synthetic approach could involve a Michael addition of a suitable nucleophile to an α,β-unsaturated ester, followed by an intramolecular Dieckmann condensation or a similar cyclization to form the furanone ring. Subsequent functional group manipulations would then yield the target carboxylic acid.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target molecule.

Spectroscopic Characterization

Experimental spectroscopic data for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is not widely published. However, based on its structure, the following characteristic spectroscopic features can be predicted:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak between 1700-1760 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid, and another strong absorption around 1750-1780 cm⁻¹ would correspond to the C=O stretching of the γ-lactone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show a doublet for the methyl group protons, multiplets for the protons on the tetrahydrofuran ring, and a broad singlet for the carboxylic acid proton. The specific chemical shifts and coupling constants would be dependent on the stereochemistry of the molecule.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the lactone, the carbon bearing the methyl group, and the other carbons of the tetrahydrofuran ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.12 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the tetrahydrofuran ring.

Potential Applications in Drug Development and Research

While specific biological activities of 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid have not been extensively reported, its structural motifs are present in molecules with known biological relevance. For instance, various substituted furanone derivatives have been investigated for their potential as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells.[2][7][8] One such inhibitor, C75, is a 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid.[2][7][8]

The carboxylic acid moiety of the target molecule makes it a potential bioisostere for other functional groups in drug design, which can be a strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Given its functionalities, this compound could serve as a valuable starting point for the synthesis of novel chemical entities for screening in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Safety and Handling

Specific toxicity data for 4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid is not available. As a general precaution when handling laboratory chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, such as a chemical fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

4-Methyl-5-oxo-tetrahydrofuran-3-carboxylic acid represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive body of experimental data for this specific molecule is currently lacking in publicly accessible literature, its structural features suggest avenues for the development of novel compounds with potential biological activities. Further research into the stereoselective synthesis, detailed spectroscopic characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and other scientific disciplines. The development of a robust synthetic route would be the first critical step in enabling such investigations.

References

Washoe County, US Current Time. Google Search. Link [1] PubChem. 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. National Center for Biotechnology Information. Link [2] Chen, C., et al. (2014). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. Journal of Biological Chemistry, 289(24), 17184–17194. Link [3] PubChem. Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid. National Center for Biotechnology Information. Link [9] Lazo, Y. O., et al. (2018). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molecules, 23(9), 2333. Link [4] Google Patents. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. Link [7] Feng, Z., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Journal of Biological Chemistry, 289(24), 17184-94. Link [5] Google Patents. (2014). Novel process for the manufacture of 3-oxo-tetrahydrofuran. Link [10] Google Patents. (2013). Synthesis of (+) and (-) 1 -(5,5-diphenyltetrahydrofuran-3- yl)-n,n-dimethylmethanamine, (+) and (-). Link [11] Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. Link [12] BLD Pharm. 89533-85-7|4-Methyl-5-oxotetrahydrofuran-3-carboxylic acid. Link [8] Xi'an Jiaotong University. (2014). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppressesthe mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Link [13] LookChem. Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters. Link [14] ResearchGate. (2000). ChemInform Abstract: Chemoenzymatic Synthesis of Optically Active 4-Methyl-tetrahydro-5-oxo-2-furancarboxylic Acids and Esters. Tetrahedron Asymmetry, 11(6), 1353-1366. Link [15] López, T., et al. (2002). Synthesis and characterization of nanocapsules with shells made up of Al13 tridecamers. Langmuir, 18(2), 526-531. Link [16] University of Toledo. (1991). United States Patent. Link [6] Google Patents. (2014). Novel process for the manufacture of 3-oxo-tetrahydrofuran. Link [17] Wang, Y., et al. (2020). Synthesis, Structural Characterization, EPR Analysis and Antimicrobial Activity of a Copper(II) Thiocyanate Complex Based on 3,7-Di(3-pyridyl)-1,5-dioxa-3,7-diazacyclooctane. Molecules, 25(18), 4235. Link [18] Boonnak, N., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Link [19] Fischer, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. Chemistry – A European Journal, 28(41), e202200841. Link [20] Gontijo, A. V. L., et al. (2022). Design, Synthesis, and Characterization of TNP-2198, a Dual-Targeted Rifamycin-Nitroimidazole Conjugate with Potent Activity against Microaerophilic and Anaerobic Bacterial Pathogens. Journal of Medicinal Chemistry, 65(6), 4481–4495. Link [21] ResearchGate. (2021). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Bioorganic Chemistry, 110, 104798. Link [22] Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4146–4151. Link [23] ResearchGate. (2021). Synthesis and characterization of trigonal bipyramidal FeIII complexes and their solution behavior. Link [24] ResearchGate. (2019). Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Link [25] Fouad, R., et al. (2023). Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications. Journal of Molecular Structure, 1280, 135421. Link [26] Lopes, J. H., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 27(19), 6296. Link [27] Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid. Link [28] Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC, 2001(1), 17-54. Link

Sources

- 1. This compound | C6H8O4 | CID 3812488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | C14H22O4 | CID 4248455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 5. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 6. US20140275579A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 7. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppressesthe mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. WO2013008044A1 - Synthesis of (+) and (-) 1 -(5,5-diphenyltetrahydrofuran-3- yl)-n,n-dimethylmethanamine, (+) and (-) 1-(2,2-diphenyltetrahydrofuran-3-yl)-n,n- dimethylmethanamine and (+) and (-) 1-(2,2- dffhenyltetrahydrofuran-3-yl)-n-metihylmethanamine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 89533-85-7|4-Methyl-5-oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 13. Chemoenzymatic synthesis of optically active 4-methyl-tetrahydro-5-oxo-2-furancarboxylic acids and esters-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of nanocapsules with shells made up of Al13 tridecamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utdr.utoledo.edu [utdr.utoledo.edu]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. d-nb.info [d-nb.info]

- 20. Design, Synthesis, and Characterization of TNP-2198, a Dual-Targeted Rifamycin-Nitroimidazole Conjugate with Potent Activity against Microaerophilic and Anaerobic Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. mdpi.com [mdpi.com]

- 27. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

biological activity of furan-based carboxylic acids

An In-depth Technical Guide to the Biological Activity of Furan-Based Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly furan-based carboxylic acids, have garnered significant attention due to their wide spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the biological activities of furan-based carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.

Introduction: The Furan Carboxylic Acid Scaffold

Furan-based carboxylic acids are organic compounds characterized by a furan ring substituted with at least one carboxylic acid group. The first furan derivative to be described was 2-furoic acid in 1780.[3] The unique electronic and steric properties of the furan ring, combined with the reactivity of the carboxylic acid moiety, contribute to the diverse biological activities observed in these molecules.[1] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl rings, offering advantages in terms of metabolic stability and drug-receptor interactions.[1] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, making this scaffold a fertile ground for drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Furan-based compounds have emerged as promising candidates in the development of novel anticancer agents.[4] Their mechanisms of action are varied and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanisms of Anticancer Action

Several furan-based carboxylic acid derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, a pyridine carbohydrazide and an N-phenyl triazinone derivative of furan displayed significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[4][5] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[4] Another example is a silver(I) complex of furan-2-carboxylate, which showed considerable anticancer activity against Jurkat cell lines with an IC50 value of 8.00 μM, comparable to the established anticancer drug cisplatin.[4]

The natural product Glanvillic acid A, a furan-containing carboxylic acid, has also shown potential as an anti-cancer agent, with preliminary studies suggesting it may induce apoptosis and inhibit cell proliferation.[6] While its precise mechanism is still under investigation, it is thought to potentially influence calcium signaling pathways in cancer cells.[6]

Signaling Pathway: Proposed Anticancer Mechanisms of Furan-Based Carboxylic Acids

Caption: Proposed mechanisms of anticancer activity for furan-based carboxylic acids.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of furan-based carboxylic acids is highly dependent on the nature and position of substituents on the furan ring.[4]

| Compound Type | Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Pyridine carbohydrazide derivative | MCF-7 | 4.06 | Presence of pyridine and carbohydrazide moieties | [4] |

| N-phenyl triazinone derivative | MCF-7 | 2.96 | N-phenyl triazinone substituent | [4] |

| Silver(I) furan-2-carboxylate | Jurkat | 8.00 | Metal complex formation | [4] |

| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 | Bis-furanone structure | [4] |

| N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | 58 human tumor cell lines | <10 (GI50) | Benzofuran scaffold with a substituted thiazole | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the cytotoxic effects of furan-based carboxylic acids on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the furan-based carboxylic acid derivatives in a suitable solvent like DMSO.[4] Serially dilute the compounds to the desired concentrations and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Furan-based carboxylic acids have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[8][9]

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans and also suppress the growth of Escherichia coli and Staphylococcus aureus.[8] Naturally occurring furan-carboxylic acids isolated from Penicillium species have exhibited potent inhibitory activities against E. coli, S. aureus, and C. albicans, with MIC values ranging from 0.9 to 7.0 µg/mL.[9][10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of furan-based carboxylic acids is influenced by their structural features.

| Compound/Derivative | Target Microorganism(s) | MIC (µg/mL) | Key Structural Features | Reference |

| Natural furancarboxylic acids (from Penicillium sp.) | E. coli, S. aureus, C. albicans | 0.9 - 7.0 | Thiophene moiety present in some derivatives | [9][10] |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | C. albicans | 64 | Hydroarylation of the carbon-carbon double bond | [8] |

| 3-(Furan-2-yl)propanoic acid | C. albicans, S. aureus, E. coli | Not specified | Simple furan-2-yl propanoic acid scaffold | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus, B. cereus | 500 | Hydroxymethyl and methyl ester groups | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[8]

Methodology:

-

Preparation of Compounds: Prepare stock solutions of the furan-based carboxylic acids in a suitable solvent like DMSO.[8]

-

Microorganism Culture: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium to the logarithmic growth phase.[4]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the culture medium.[8]

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain furan-based carboxylic acids, particularly furan fatty acids (F-acids), have demonstrated potent anti-inflammatory properties.[11][12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of F-acids are closely linked to their antioxidant properties.[12][13] They are effective radical scavengers, which can mitigate the oxidative stress that is a key component of the inflammatory process.[11] F-acids can inhibit lipid peroxidation within cell membranes by transferring an electron from the furan ring to a peroxyl radical or by the addition of a peroxyl radical to the ring.[12][13] In vivo studies have shown that F-acids exhibit more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of adjuvant-induced arthritis.[11]

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

A common in vitro assay to screen for anti-inflammatory activity is the inhibition of albumin denaturation method.[14]

Methodology:

-

Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin. Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., ibuprofen) in a suitable solvent.[14]

-

Reaction Mixture: In a test tube, mix the test compound at various concentrations with the albumin solution.[14]

-

Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 15 minutes to induce denaturation.[14]

-

Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[14]

-

Calculation: Calculate the percentage inhibition of albumin denaturation and determine the IC50 value.

Conclusion and Future Directions

Furan-based carboxylic acids represent a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the furan scaffold allows for extensive chemical modifications to optimize potency and selectivity. Future research in this area should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Further exploration of structure-activity relationships will be crucial for the rational design of new and more effective therapeutic agents. The development of efficient and sustainable synthetic methodologies for these compounds will also be essential for their translation into clinical applications.

References

- Unraveling the Anti-Cancer Potential of Furan-Containing Carboxylic Acids: A Comparative Guide - Benchchem.

- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem.

- Antimicrobial Furancarboxylic Acids from a Penicillium sp. | Journal of Natural Products.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.

- Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed.

- Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives.

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry.

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.

- A Review on Biological and Medicinal Significance of Furan.

- Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus | PNAS.

- Furan Carboxylic Acids Production with High Productivity by Cofactor‐engineered Whole‐cell Biocatalysts | Request PDF - ResearchGate.

- Pharmacological activity of furan derivatives.

- Furan: A Promising Scaffold for Biological Activity.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents - ACS Figshare.

- (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - ResearchGate.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Furancarboxylic Acids from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (CAS: 89533-85-7, Molecular Formula: C₆H₈O₄).[1][2] While this molecule is a valuable synthon in medicinal and organic chemistry, a consolidated public repository of its complete spectroscopic data is not readily available. This guide, therefore, serves as a predictive and methodological resource for researchers. Leveraging foundational principles of spectroscopy and data from analogous structures, we will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, this document provides robust, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data for structural elucidation and verification.

Molecular Structure and Analytical Considerations

This compound is a bifunctional molecule containing a γ-butyrolactone ring and a carboxylic acid moiety. Its structure presents several key features that are critical for spectroscopic analysis:

-

Two Carbonyl Groups: The lactone and carboxylic acid carbonyls will have distinct, yet proximal, spectroscopic signatures.

-

Chiral Centers: The presence of stereocenters at positions C3 and C4 implies the existence of diastereomers (cis and trans). This stereoisomerism will significantly influence the NMR spectra, particularly proton coupling constants and the chemical shifts of adjacent nuclei.

-

Diastereotopic Protons: The methylene protons at the C2 position are diastereotopic due to the adjacent C3 chiral center, meaning they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum.

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton. The exact chemical shifts and coupling constants will be highly dependent on the solvent and the diastereomeric form (cis/trans) of the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Expert Insights |

| -COOH | > 11.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its position is highly solvent and concentration-dependent. |

| H3 | 3.2 - 3.6 | Doublet of Doublets (dd) | 1H | This proton is alpha to two electron-withdrawing carbonyl groups, shifting it significantly downfield. It will be coupled to the two diastereotopic protons at C2. |

| H4 | 4.5 - 4.9 | Multiplet (m) or Doublet of Quartets (dq) | 1H | This proton is adjacent to the lactone oxygen, causing a strong deshielding effect. It will be coupled to the C2 protons and the methyl protons. |

| H2a / H2b | 2.5 - 3.1 | Two separate Multiplets (m) | 2H | These methylene protons are diastereotopic. They will exhibit geminal coupling to each other and vicinal coupling to H3, resulting in complex splitting patterns, likely two distinct doublets of doublets. |

| -CH₃ | 1.2 - 1.5 | Doublet (d) | 3H | The methyl group protons are coupled to the single proton at C4, resulting in a clean doublet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C5 (Lactone C=O) | 175 - 180 | Carbonyl carbons in five-membered lactone rings are typically found in this downfield region. |

| C (Acid C=O) | 170 - 175 | Carboxylic acid carbonyls are also highly deshielded, appearing at a slightly different shift from the lactone carbonyl. |

| C4 | 75 - 85 | This carbon is bonded to the electronegative lactone oxygen, resulting in a significant downfield shift into the C-O region. |

| C2 | 35 - 45 | An aliphatic methylene carbon alpha to a carbonyl group. |

| C3 | 45 - 55 | This methine carbon is alpha to two carbonyl groups, which deshields it more than a typical aliphatic CH. |

| -CH₃ | 15 - 20 | A standard aliphatic methyl carbon, appearing in the upfield region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol is crucial for ensuring data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary to accurately observe the carbonyl signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for the rapid identification of the key functional groups present in the molecule. The spectrum is expected to be dominated by features from the carboxylic acid and lactone moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This characteristically broad absorption is due to the strong hydrogen bonding of the carboxylic acid dimer, and it often obscures the C-H stretching region.[3] |

| 3000 - 2850 | C-H stretch (Aliphatic) | Medium | These are the standard stretching vibrations for the methyl and methine C-H bonds. |

| ~1770 | C=O stretch (γ-Lactone) | Strong, Sharp | The carbonyl stretch in a five-membered (γ) lactone is typically at a higher frequency than that of an open-chain ester or a six-membered lactone due to ring strain. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This absorption corresponds to the carbonyl of the hydrogen-bonded carboxylic acid dimer. The presence of two distinct C=O peaks is a key confirmatory feature.[3] |

| 1320 - 1210 | C-O stretch | Strong | A strong band associated with the coupled C-O stretching vibrations from both the lactone and the carboxylic acid functional groups.[3] |

| ~920 | O-H bend (out-of-plane) | Broad, Medium | This broad band is another characteristic feature of a hydrogen-bonded carboxylic acid dimer.[3] |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Features

-

Molecular Ion (M⁺˙): The expected exact mass for C₆H₈O₄ is 144.0423 g/mol .[1] Depending on the ionization technique, the observed ion could be the protonated molecule [M+H]⁺ at m/z 145.0496 (in ESI+) or the molecular ion M⁺˙ at m/z 144 (in EI).

-

Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce characteristic fragmentation. A plausible pathway is initiated by the cleavage of the bonds alpha to the carbonyl groups.

Fragmentation Pathway Diagram

Caption: Plausible EI fragmentation pathway for the target molecule.

Experimental Protocol: MS Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a standard method for analyzing non-volatile polar compounds like carboxylic acids.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

-

LC-MS System Setup:

-

LC Method: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode ESI.

-

ESI Source: Operate in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.

-

Mass Analyzer: Acquire data over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition from the accurate mass measurement.

-

Integrated Workflow for Structural Verification

Confirming the structure of this compound requires a synergistic approach, where data from each technique validates the others.

Caption: Integrated workflow for unambiguous structural confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

epistemeo (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. [Link]

-

Blank, I., Fay, L. B., & Huynh-Ba, T. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. (Note: While the direct article link is not available from the search, this reference points to the type of literature used for predicting fragmentation patterns). [Link]

Sources

stereochemistry of substituted tetrahydrofuran rings

An In-Depth Technical Guide to the Stereochemistry of Substituted Tetrahydrofuran Rings

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2][3] The three-dimensional arrangement of substituents on this five-membered ring profoundly influences molecular shape, receptor binding affinity, and overall pharmacological properties. A comprehensive understanding of the stereochemical nuances of the THF ring—from its conformational flexibility to the methods for its stereocontrolled synthesis and characterization—is therefore indispensable for professionals in drug discovery and development. This guide provides a detailed exploration of the core principles of THF stereochemistry, offering field-proven insights into conformational analysis, modern stereoselective synthetic strategies, and the analytical techniques required for unambiguous stereochemical assignment.

The Critical Role of Stereochemistry in Tetrahydrofuran-Containing Drugs

The tetrahydrofuran moiety is a cornerstone in the architecture of many FDA-approved drugs, including the antiviral agent Darunavir and the antihypertensive drug Terazosin.[2][3][4] The efficacy of these pharmaceuticals is intrinsically linked to the precise spatial orientation of the substituents on the THF ring. Different stereoisomers of the same molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities. For instance, the two oxygen atoms of the bis-THF ligand in Darunavir form critical hydrogen bonds with the backbone amide groups of the HIV-1 protease active site, an interaction that is highly dependent on the ligand's stereochemistry.[5] This underscores the non-negotiable need for rigorous stereochemical control in the design and synthesis of THF-containing drug candidates.

Fundamental Principles: Nomenclature and Conformational Dynamics

Assigning Absolute Configuration: The Cahn-Ingold-Prelog Rules

Unambiguous communication of stereochemistry begins with proper nomenclature. The absolute configuration of each stereocenter on a substituted tetrahydrofuran ring is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]

Protocol for Assigning CIP Priority:

-

Identify Stereocenters: Locate all carbon atoms bonded to four different substituents.

-

Assign Priorities: Rank the four substituents attached to the stereocenter based on the atomic number of the atom directly bonded to the carbon. The higher the atomic number, the higher the priority (e.g., O > N > C > H).[8][9]

-

Break Ties: If two directly attached atoms are identical, move to the next atoms along their respective chains until a point of difference is found. The chain with the higher atomic number atom at the first point of difference receives higher priority.[6][8]

-

Treat Multiple Bonds: Double and triple bonds are treated as if the atom is bonded to an equivalent number of single-bonded atoms.[6][8]

-

Determine Configuration: Orient the molecule so that the lowest-priority group (usually priority 4) points away from the viewer. Trace the path from priority 1 to 2 to 3. A clockwise path indicates an R configuration, while a counter-clockwise path indicates an S configuration.[6]

Caption: Relationships between stereoisomers of a substituted THF.

Ring Puckering and Pseudorotation: A Dynamic Conformation